molecular formula C18H17BrCl2N2O2 B3616551 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine

1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine

Cat. No. B3616551
M. Wt: 444.1 g/mol
InChI Key: TWPQLUGXAPIYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine, also known as BCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine involves its ability to modulate various biological pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine in lab experiments is its ability to modulate various biological pathways. This allows researchers to study the effects of this compound on different diseases and biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective doses of this compound for therapeutic applications.

Future Directions

1. Further studies are needed to determine the efficacy of 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
2. Studies are needed to determine the optimal dose and duration of this compound treatment for therapeutic applications.
3. Research is needed to understand the mechanism of action of this compound in different biological processes.
4. Studies are needed to determine the potential side effects of this compound and its long-term effects on health.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to modulate various biological pathways and has been studied for its potential applications in cancer, inflammation, and neurological disorders. Further studies are needed to determine the safe and effective doses of this compound for therapeutic applications and to understand its mechanism of action in different biological processes.

Scientific Research Applications

1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrCl2N2O2/c19-16-11-14(21)4-5-17(16)25-12-18(24)23-8-6-22(7-9-23)15-3-1-2-13(20)10-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPQLUGXAPIYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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